molecular formula C11H17N2NaO3 B595887 Isopilocarpic Acid Sodium Salt CAS No. 101769-87-3

Isopilocarpic Acid Sodium Salt

Cat. No.: B595887
CAS No.: 101769-87-3
M. Wt: 248.258
InChI Key: YGXGGGNCVNXKBE-KXNXZCPBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isopilocarpic Acid Sodium Salt is a chemical compound with the molecular formula C₁₁H₁₇N₂O₃Na and a molecular weight of 248.25. It is also known by other names such as [R-(R*,R*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-imidazole-5-butanoic Acid Monosodium Salt. This compound is a degradation product of Pilocarpine, a well-known alkaloid used in medical applications .

Scientific Research Applications

Isopilocarpic Acid Sodium Salt has several applications in scientific research:

    Chemistry: Used as a reference material in analytical chemistry for the study of alkaloid degradation products.

    Biology: Investigated for its potential biological activities, including interactions with muscarinic receptors.

    Medicine: Studied for its potential therapeutic effects and as a degradation product of Pilocarpine, which is used in the treatment of glaucoma and dry mouth.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .

Safety and Hazards

The safety data sheet for Isopilocarpic Acid Sodium Salt suggests that it should be handled with care. Personal protective equipment should be used and dust formation should be avoided. If inhaled or ingested, medical advice should be sought .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopilocarpic Acid Sodium Salt typically involves the degradation of Pilocarpine. Pilocarpine undergoes hydrolysis under acidic or basic conditions to yield Isopilocarpic Acid, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Isopilocarpic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Pilocarpine: The parent compound, used in medical applications.

    Pilocarpine Hydrochloride: A salt form of Pilocarpine, commonly used in eye drops for glaucoma treatment.

    Pilocarpine Nitrate: Another salt form with similar applications

Uniqueness

Isopilocarpic Acid Sodium Salt is unique due to its specific degradation pathway from Pilocarpine. This makes it a valuable reference material for studying the stability and degradation of Pilocarpine and its derivatives. Its interactions with muscarinic receptors also provide insights into the pharmacological effects of Pilocarpine and related compounds .

Properties

IUPAC Name

sodium;(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXGGGNCVNXKBE-KXNXZCPBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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